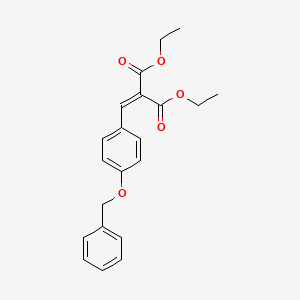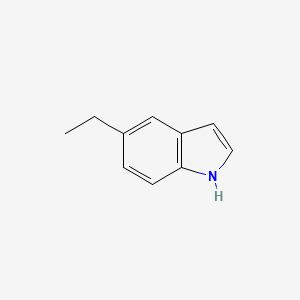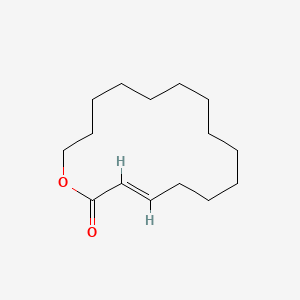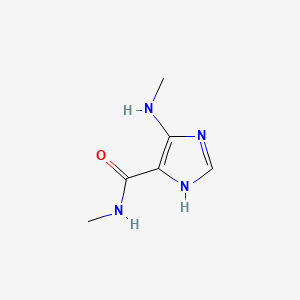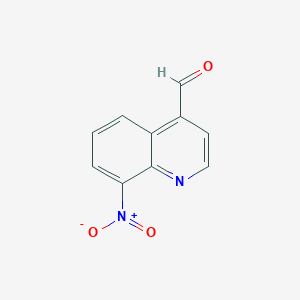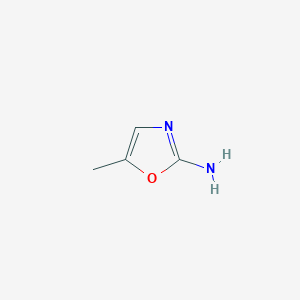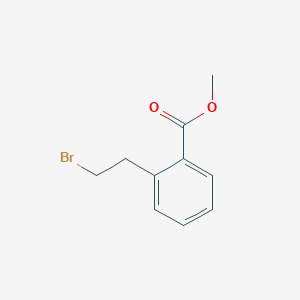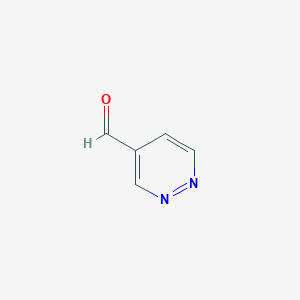
ピリダジン-4-カルバルデヒド
概要
説明
Pyridazine-4-carbaldehyde is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms This compound is notable for its aldehyde functional group attached to the fourth position of the pyridazine ring
科学的研究の応用
Pyridazine-4-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a building block in the development of new materials.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Pyridazine derivatives have shown potential as therapeutic agents for various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: It is employed in the production of agrochemicals, dyes, and polymers, contributing to advancements in material science and industrial chemistry.
作用機序
Target of Action
Pyridazine-4-carbaldehyde, a derivative of pyridazine, is a heterocyclic compound that has been shown to exhibit a wide range of pharmacological activities Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes . This suggests that Pyridazine-4-carbaldehyde may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been reported to possess a wide range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . These effects suggest that Pyridazine-4-carbaldehyde may have similar results of action.
生化学分析
Biochemical Properties
Pyridazine-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, some pyridazine derivatives have been reported to inhibit cyclooxygenase (COX)-2 .
Cellular Effects
The effects of Pyridazine-4-carbaldehyde on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pyridazine-4-carbaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Pyridazine-4-carbaldehyde may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pyridazine-4-carbaldehyde vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyridazine-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
Pyridazine-4-carbaldehyde is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Pyridazine-4-carbaldehyde and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Pyridazine-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridazine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: Industrial production of pyridazine-4-carbaldehyde often employs similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Pyridazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form pyridazine-4-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield pyridazine-4-methanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: The compound can participate in condensation reactions to form Schiff bases or imines when reacted with primary amines under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Condensation: Primary amines, acidic or basic catalysts.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: Pyridazine-4-methanol.
Condensation: Schiff bases or imines.
Substitution: Various substituted pyridazines.
類似化合物との比較
Pyridazine-4-carbaldehyde can be compared with other similar compounds, such as:
Pyridazine-3-carbaldehyde: Differing by the position of the aldehyde group, this compound exhibits distinct reactivity and applications.
Pyrimidine-4-carbaldehyde: Another six-membered ring compound with two nitrogen atoms, but with different electronic properties and reactivity due to the nitrogen positions.
Pyrazine-2-carbaldehyde: Featuring nitrogen atoms at the 1 and 4 positions, this compound has unique chemical behavior and applications.
Uniqueness: Pyridazine-4-carbaldehyde’s unique structure, with the aldehyde group at the fourth position, imparts specific reactivity patterns and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and therapeutic agents.
特性
IUPAC Name |
pyridazine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-1-2-6-7-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORCBQGFKOHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515074 | |
| Record name | Pyridazine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50901-42-3 | |
| Record name | Pyridazine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reduction of pyridazine-4-carbaldehyde using sodium borohydride (NaBH4)?
A1: The research by [] indicates that pyridazine-4-carbaldehyde can be completely reduced to its corresponding alcohol, 4-hydroxymethyl-pyridazine, using NaBH4. This is significant because NaBH4 is a selective reducing agent, primarily targeting aldehydes and ketones. The complete reduction suggests a high reactivity of the aldehyde group in pyridazine-4-carbaldehyde towards NaBH4.
Q2: How was the structure of 4-hydroxymethyl-pyridazine, the product of pyridazine-4-carbaldehyde reduction, confirmed?
A2: The researchers in [] employed a combination of spectroscopic techniques to confirm the structure of 4-hydroxymethyl-pyridazine. These included ¹H-NMR, IR, and mass spectrometry. Each of these techniques provides complementary information about the molecule's structure, ensuring a comprehensive identification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





